molecular formula C7H3Cl3N2 B8777355 2,5,7-Trichloro-1H-benzo[d]imidazole

2,5,7-Trichloro-1H-benzo[d]imidazole

Cat. No.: B8777355
M. Wt: 221.5 g/mol
InChI Key: BOSXUUUAOBZQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trichloro-1H-benzimidazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an imidazole ring, with chlorine atoms substituted at the 2, 4, and 6 positions. This compound is part of the benzimidazole family, known for its diverse pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichloro-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with trichloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,4,6-Trichloro-1H-benzimidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5,7-Trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

  • 2,4,5-Trichloro-1H-benzimidazole
  • 2,4,6-Tribromo-1H-benzimidazole
  • 2,4,6-Trichloro-1H-imidazole

Comparison: 2,4,6-Trichloro-1H-benzimidazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, such as 2,4,5-trichloro-1H-benzimidazole, the position of the chlorine atoms can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C7H3Cl3N2

Molecular Weight

221.5 g/mol

IUPAC Name

2,4,6-trichloro-1H-benzimidazole

InChI

InChI=1S/C7H3Cl3N2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12)

InChI Key

BOSXUUUAOBZQGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Cl)Cl

Origin of Product

United States

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